

# Technical Support Center: Nirmatrelvir Dosing and Administration

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-03246799 |           |
| Cat. No.:            | B1679695    | Get Quote |

This guide provides researchers, scientists, and drug development professionals with technical information and answers to frequently asked questions regarding nirmatrelvir dosing adjustments in patient populations with renal or hepatic impairment.

## **Frequently Asked Questions (FAQs)**

Q1: What is the standard dosing regimen for nirmatrelvir-ritonavir?

The standard recommended dosage for nirmatrelvir-ritonavir is 300 mg of nirmatrelvir (two 150 mg tablets) taken together with 100 mg of ritonavir (one 100 mg tablet) orally every 12 hours for a duration of 5 days.[1][2] Treatment should be initiated as soon as possible following a diagnosis of COVID-19 and within five days of symptom onset.[1][2][3] The tablets should be swallowed whole and not crushed, divided, or chewed.[1][3]

Q2: Why are dosing adjustments for nirmatrelvir necessary in patients with renal impairment?

When co-administered with ritonavir, the primary elimination pathway for nirmatrelvir is renal.[4] [5] In patients with impaired renal function, the clearance of nirmatrelvir is reduced, leading to increased systemic exposure.[6][7] This heightened exposure can increase the risk of adverse reactions, necessitating dose adjustments to maintain a safe and effective therapeutic window. [8] Pharmacokinetic studies have shown that as the severity of renal impairment increases, the area under the plasma concentration-time curve (AUC) of nirmatrelvir significantly increases.[6] [7]

#### Troubleshooting & Optimization





Q3: How should the dose of nirmatrelvir be adjusted for patients with renal impairment?

Dose adjustments for nirmatrelvir are based on the patient's estimated glomerular filtration rate (eGFR).[3][9][10][11]

- Mild Renal Impairment (eGFR ≥60 to <90 mL/min): No dosage adjustment is required.[1][3]</li>
   [9][10][12]
- Moderate Renal Impairment (eGFR ≥30 to <60 mL/min): The dose should be reduced to 150 mg nirmatrelvir with 100 mg ritonavir twice daily for 5 days.[1][2][3][6][9][10][11][13]</li>
- Severe Renal Impairment (eGFR <30 mL/min): The recommended dosage is 300 mg nirmatrelvir with 100 mg ritonavir on day 1, followed by 150 mg nirmatrelvir with 100 mg ritonavir once daily on days 2 through 5.[2][3][10] For patients on hemodialysis, the dose should be administered after the hemodialysis session.[2][3][9][10][14]</li>

Q4: Are there specific dose packs available for patients with renal impairment?

Yes, to facilitate accurate dosing, different dose packs of Paxlovid (nirmatrelvir and ritonavir) are available.[10] Prescriptions should clearly state the numeric dose for each active ingredient.[13]

Q5: What are the recommendations for nirmatrelvir dosing in patients with hepatic impairment?

The need for dose adjustment in hepatic impairment is determined by the Child-Pugh classification.

- Mild (Child-Pugh Class A) or Moderate (Child-Pugh Class B) Hepatic Impairment: No dose
  adjustment is necessary.[2][8][9][10][12][14] A pharmacokinetic study in subjects with
  moderate hepatic impairment showed no significant difference in nirmatrelvir exposure
  compared to healthy controls.[5][9]
- Severe (Child-Pugh Class C) Hepatic Impairment: Nirmatrelvir-ritonavir is not recommended for use in this population due to a lack of pharmacokinetic and safety data.[2][8][9][10][12]
   [14]

### **Troubleshooting Guide**



Scenario 1: A patient's eGFR is fluctuating and is on the borderline between mild and moderate renal impairment.

Recommendation: In such cases, it is prudent to err on the side of caution and use the
reduced dose recommended for moderate renal impairment (150 mg nirmatrelvir/100 mg
ritonavir twice daily).[6][11][13] This approach minimizes the risk of drug accumulation and
potential toxicity. Close monitoring of renal function and for any adverse effects is advised.
[12]

Scenario 2: A patient develops acute kidney injury during the 5-day treatment course.

 Recommendation: The dosing of nirmatrelvir should be re-evaluated daily based on the most current eGFR. If the patient's renal function declines to a lower category (e.g., from mild to moderate impairment), the dose should be adjusted accordingly for the remainder of the treatment course.

Scenario 3: A patient with moderate renal impairment misses a dose.

• Recommendation: If the missed dose is within 8 hours of the regularly scheduled time, the patient should take it as soon as possible and resume the normal dosing schedule.[3][9] If more than 8 hours have passed, the patient should skip the missed dose and take the next dose at the usual time.[3][9] The patient should not double the dose to make up for a missed one.[3][9]

#### **Data Presentation**

Table 1: Nirmatrelvir Dosing Adjustments in Renal Impairment



| Renal Function Category                    | eGFR Level        | Recommended<br>Nirmatrelvir/Ritonavir<br>Dosage                     |
|--------------------------------------------|-------------------|---------------------------------------------------------------------|
| Normal or Mild Impairment                  | ≥60 to <90 mL/min | 300 mg / 100 mg twice daily for 5 days                              |
| Moderate Impairment                        | ≥30 to <60 mL/min | 150 mg / 100 mg twice daily for 5 days                              |
| Severe Impairment                          | <30 mL/min        | Day 1: 300 mg / 100 mg once.  Days 2-5: 150 mg / 100 mg once daily. |
| End-Stage Renal Disease on<br>Hemodialysis | <15 mL/min        | Administer dose after hemodialysis session.                         |

Table 2: Nirmatrelvir Dosing Adjustments in Hepatic Impairment

| Hepatic Function Category | Child-Pugh Class | Recommended<br>Nirmatrelvir/Ritonavir<br>Dosage |
|---------------------------|------------------|-------------------------------------------------|
| Mild Impairment           | A                | No dosage adjustment needed.                    |
| Moderate Impairment       | В                | No dosage adjustment needed.                    |
| Severe Impairment         | С                | Not recommended.                                |

## **Experimental Protocols**

Pharmacokinetic Study of Nirmatrelvir in a Population with Renal Impairment (Based on NCT04909853)

• Study Design: This was a Phase 1, open-label, non-randomized study to evaluate the pharmacokinetics, safety, and tolerability of nirmatrelvir co-administered with ritonavir in

#### Troubleshooting & Optimization





participants with varying degrees of renal impairment compared to those with normal renal function.

- Participant Cohorts:
  - Normal renal function (eGFR ≥90 mL/min)
  - Mild renal impairment (eGFR ≥60 to <90 mL/min)</li>
  - Moderate renal impairment (eGFR ≥30 to <60 mL/min)</li>
  - Severe renal impairment (eGFR <30 mL/min)</li>
- · Methodology:
  - Participants were administered a single 100 mg oral dose of nirmatrelvir.
  - To ensure maximal inhibition of CYP3A4-mediated metabolism of nirmatrelvir, a 100 mg dose of ritonavir was administered 12 hours prior to, at the same time as, and 12 and 24 hours after the nirmatrelvir dose.
  - Serial blood samples were collected at pre-defined time points before and after nirmatrelvir administration to determine the plasma concentrations of nirmatrelvir.
  - Pharmacokinetic parameters, including AUC (Area Under the Curve) and Cmax (Maximum Concentration), were calculated for each participant.
  - Safety and tolerability were monitored throughout the study.

Pharmacokinetic Study of Nirmatrelvir in a Population with Hepatic Impairment (Based on NCT05005312)

- Study Design: A Phase 1, open-label, non-randomized study designed to assess the effect of moderate hepatic impairment on the pharmacokinetics of nirmatrelvir when co-administered with ritonavir.
- Participant Cohorts:



- Participants with moderate hepatic impairment (Child-Pugh Class B)
- A matched cohort of healthy participants with normal hepatic function.
- Methodology:
  - Eligible participants received a single oral dose of 100 mg nirmatrelvir.
  - Ritonavir (100 mg) was administered 12 hours before, concurrently with, and 12 and 24 hours after the nirmatrelvir dose to maintain pharmacokinetic enhancement.
  - Blood samples for pharmacokinetic analysis were collected at specified intervals before and after the dose of nirmatrelvir.
  - Plasma concentrations of nirmatrelvir were measured, and key pharmacokinetic parameters (AUC, Cmax) were determined and compared between the two cohorts.
  - Safety assessments were conducted throughout the duration of the study.

#### **Visualization**





Click to download full resolution via product page

Caption: Workflow for Nirmatrelvir Dosing Adjustments.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Hepatic Impairment on the Pharmacokinetics of Nirmatrelvir/Ritonavir, the First Oral Protease Inhibitor for the Treatment of COVID-19 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Pharmacokinetics of Oral Nirmatrelvir/Ritonavir, a Protease Inhibitor for Treatment of COVID-19, in Subjects With Renal Impairment PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Oral Nirmatrelvir/Ritonavir, a Protease Inhibitor for Treatment of COVID-19, in Subjects With Renal Impairment PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Safety, efficacy, and pharmacokinetics of nirmatrelvir and ritonavir in patients with severe COVID-19 and renal impairment: A case report PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Nirmatrelvir Dosing and Administration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679695#nirmatrelvir-dosing-adjustments-for-renal-or-hepatic-impairment]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com